

# Technical Support Center: Managing Fluxapyroxad Resistance in Blumeriella jaapii

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## Compound of Interest

Compound Name: *Fluxapyroxad*

Cat. No.: *B1673505*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing **fluxapyroxad** resistance in *Blumeriella jaapii*, the causal agent of cherry leaf spot.

## Frequently Asked Questions (FAQs)

Q1: We are observing reduced efficacy of **fluxapyroxad** in our field trials for controlling cherry leaf spot. What could be the underlying cause?

A1: Reduced field efficacy of **fluxapyroxad** is often linked to the development of resistance in the *Blumeriella jaapii* population.<sup>[1][2]</sup> This resistance is typically caused by specific mutations in the genes encoding the succinate dehydrogenase (SDH) enzyme, which is the target of **fluxapyroxad**.<sup>[1][3][4][5]</sup> It is crucial to collect isolates from your trial site and perform sensitivity testing to confirm resistance.

Q2: What are the known molecular mechanisms of resistance to **fluxapyroxad** in *Blumeriella jaapii*?

A2: Resistance to **fluxapyroxad** and other succinate dehydrogenase inhibitor (SDHI) fungicides in *B. jaapii* has been associated with mutations in the SdhB and SdhC subunits of the SDH enzyme.<sup>[1][3][4][5]</sup> Specific mutations, such as I262V in SdhB and S84L or N86S in SdhC, have been identified in resistant isolates.<sup>[1][3][4][5]</sup> These mutations can alter the fungicide binding site, reducing its inhibitory effect.

Q3: How can we test our *Blumeriella jaapii* isolates for resistance to **fluxapyroxad** in the laboratory?

A3: The recommended method for testing **fluxapyroxad** sensitivity in *B. jaapii* is the minimum inhibitory concentration (MIC) assay.[1][2] This method is preferred due to the slow growth of the fungus in culture.[1][2] The assay determines the lowest concentration of the fungicide that completely inhibits fungal growth. For detailed steps, refer to the "Experimental Protocols" section below.

Q4: Are there cross-resistance patterns between **fluxapyroxad** and other SDHI fungicides in *B. jaapii*?

A4: Yes, cross-resistance among SDHI fungicides is a significant concern.[6] Isolates with mutations conferring resistance to **fluxapyroxad** may also exhibit resistance to other SDHIs like boscalid and fluopyram.[1][3][4][5] For instance, isolates with the BoscR FluoR FluxR phenotype have been identified, indicating resistance to all three fungicides.[1][3][4][5] Therefore, it is essential to consider the entire SDHI class when designing resistance management strategies.

Q5: What are the best practices for managing **fluxapyroxad** resistance in *Blumeriella jaapii* populations?

A5: An integrated approach is essential for managing **fluxapyroxad** resistance. Key strategies include:

- **Fungicide Rotation and Alternation:** Avoid consecutive applications of SDHI fungicides. Instead, rotate or alternate them with fungicides from different FRAC (Fungicide Resistance Action Committee) groups with different modes of action.[6]
- **Use of Premixes:** Utilizing pre-formulated mixtures of **fluxapyroxad** with a fungicide from a different FRAC group can delay the development of resistance.[1][2]
- **Monitoring:** Regularly monitor *B. jaapii* populations for shifts in fungicide sensitivity.
- **Cultural Practices:** Implementing good cultural practices, such as sanitation by removing fallen leaves, can help reduce the overall disease pressure and the selection for resistant strains.[7]

## Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
Unexpectedly high incidence of cherry leaf spot in fluxapyroxad-treated plots.	Development of practical resistance in the local <i>B. jaapii</i> population. <a href="#">[1]</a> <a href="#">[2]</a>	1. Collect leaf samples and isolate <i>B. jaapii</i> . 2. Conduct in vitro sensitivity testing (MIC assay) to confirm resistance. 3. Sequence the <i>SdhB</i> and <i>SdhC</i> genes to identify resistance-conferring mutations.
Inconsistent results in in vitro fluxapyroxad sensitivity assays.	Issues with the experimental setup or isolate viability.	1. Verify the concentration of the fluxapyroxad stock solution. 2. Ensure the viability and purity of the <i>B. jaapii</i> isolates being tested. 3. Standardize the inoculum concentration and incubation conditions.
Difficulty amplifying the <i>Sdh</i> genes for mutation analysis.	Suboptimal PCR conditions or degraded DNA.	1. Optimize PCR parameters (annealing temperature, extension time). 2. Use high-quality genomic DNA extracted from fresh fungal cultures. 3. Design alternative primers based on available <i>B. jaapii</i> genomic data. <a href="#">[8]</a>

## Data Presentation

Table 1: In Vitro Sensitivity of *Blumeriella jaapii* Isolates to SDHI Fungicides

Phenotype	Boscalid MIC (µg/mL)	Fluopyram MIC (µg/mL)	Fluxapyroxad MIC (µg/mL)
Sensitive	≤ 2.5	≤ 2.5	≤ 2.5
Moderately Resistant	> 2.5 and ≤ 25	> 2.5 and ≤ 25	> 2.5 and ≤ 25
Resistant	≥ 35	≥ 35	≥ 35

Data adapted from studies on Michigan populations of *B. jaapii*.[\[1\]](#)

Table 2: Common Mutations in the SdhB and SdhC Genes of *Blumeriella jaapii* and Associated Resistance Phenotypes

Gene	Mutation	Boscalid Resistance	Fluopyram Resistance	Fluxapyroxad Resistance
SdhB	I262V	Sensitive	Resistant	Sensitive
SdhC	S84L	Sensitive	Resistant	Sensitive
SdhC	N86S	Resistant	Resistant	Resistant
SdhB + SdhC	I262V + N86S	Resistant	Resistant	Resistant
SdhB + SdhC	I262V + S84L	Resistant	Resistant	Resistant

Based on sequencing data from resistant *B. jaapii* isolates.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

### Protocol 1: In Vitro Sensitivity Determination of *B. jaapii* to SDHI Fungicides (MIC Method)

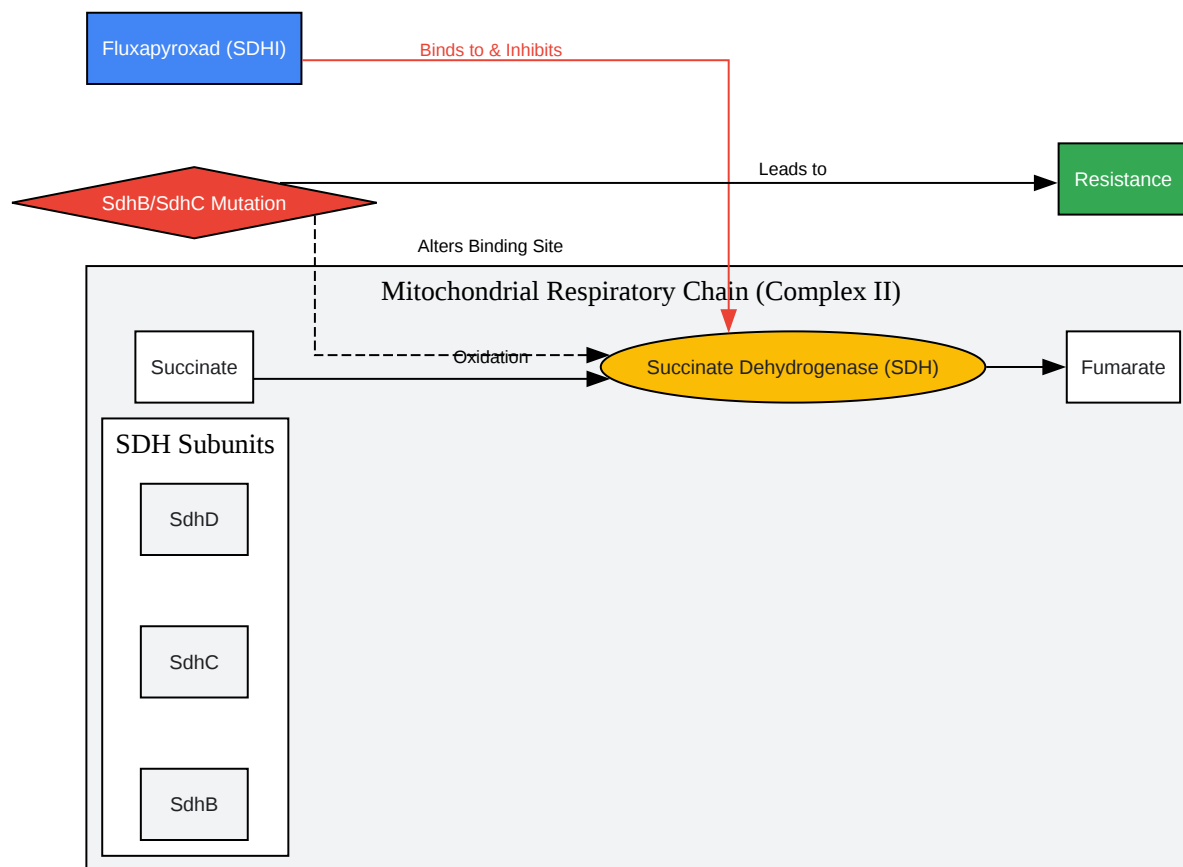
- Fungicide Stock Preparation: Prepare stock solutions of **fluxapyroxad**, boscalid, and fluopyram in an appropriate solvent (e.g., DMSO).
- Media Preparation: Amend potato dextrose agar (PDA) with the desired concentrations of each fungicide. A typical concentration range to test would be 0, 0.1, 1.0, 2.5, 10, 25, 35, 50, and 100 µg/mL.

- Inoculation:
  - Culture *B. jaapii* isolates on PDA plates.
  - Prepare a spore suspension or mycelial slurry from the actively growing edge of the colony.
  - Spot-inoculate the fungicide-amended and control plates with the *B. jaapii* suspension/slurry.
- Incubation: Incubate the plates at 20-22°C in the dark for 15 days or until sufficient growth is observed on the control plates.
- Data Collection: The Minimum Inhibitory Concentration (MIC) is the lowest fungicide concentration that completely inhibits visible mycelial growth.<sup>[1][2]</sup>

## Protocol 2: Molecular Characterization of SDHI Resistance

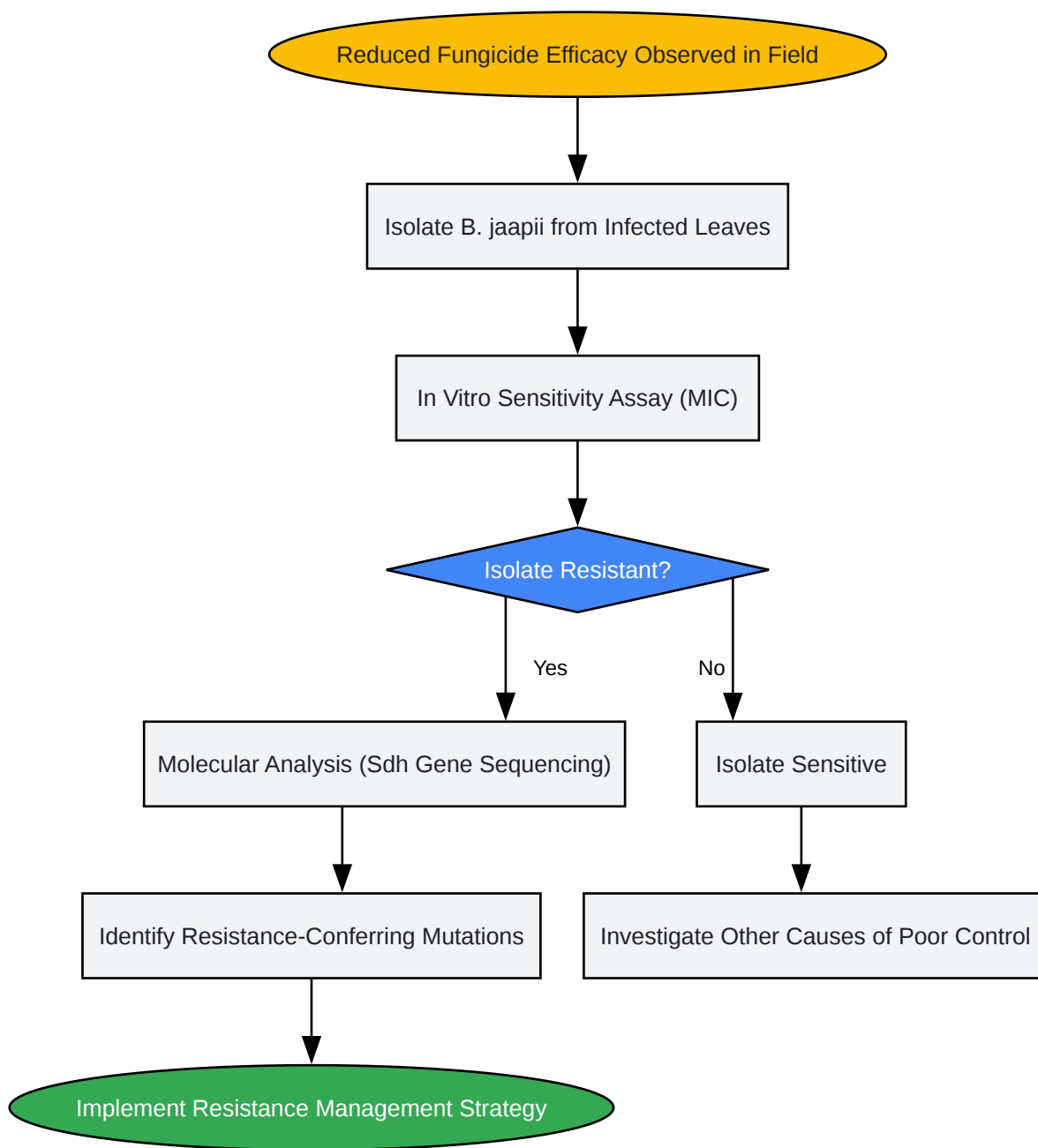
- DNA Extraction: Extract genomic DNA from pure cultures of *B. jaapii* isolates using a suitable fungal DNA extraction kit or protocol.
- PCR Amplification: Amplify the *SdhB* and *SdhC* genes using primers designed from conserved regions.
- Sequencing: Send the purified PCR products for Sanger sequencing.
- Sequence Analysis: Align the obtained sequences with a reference wild-type sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

## Visualizations



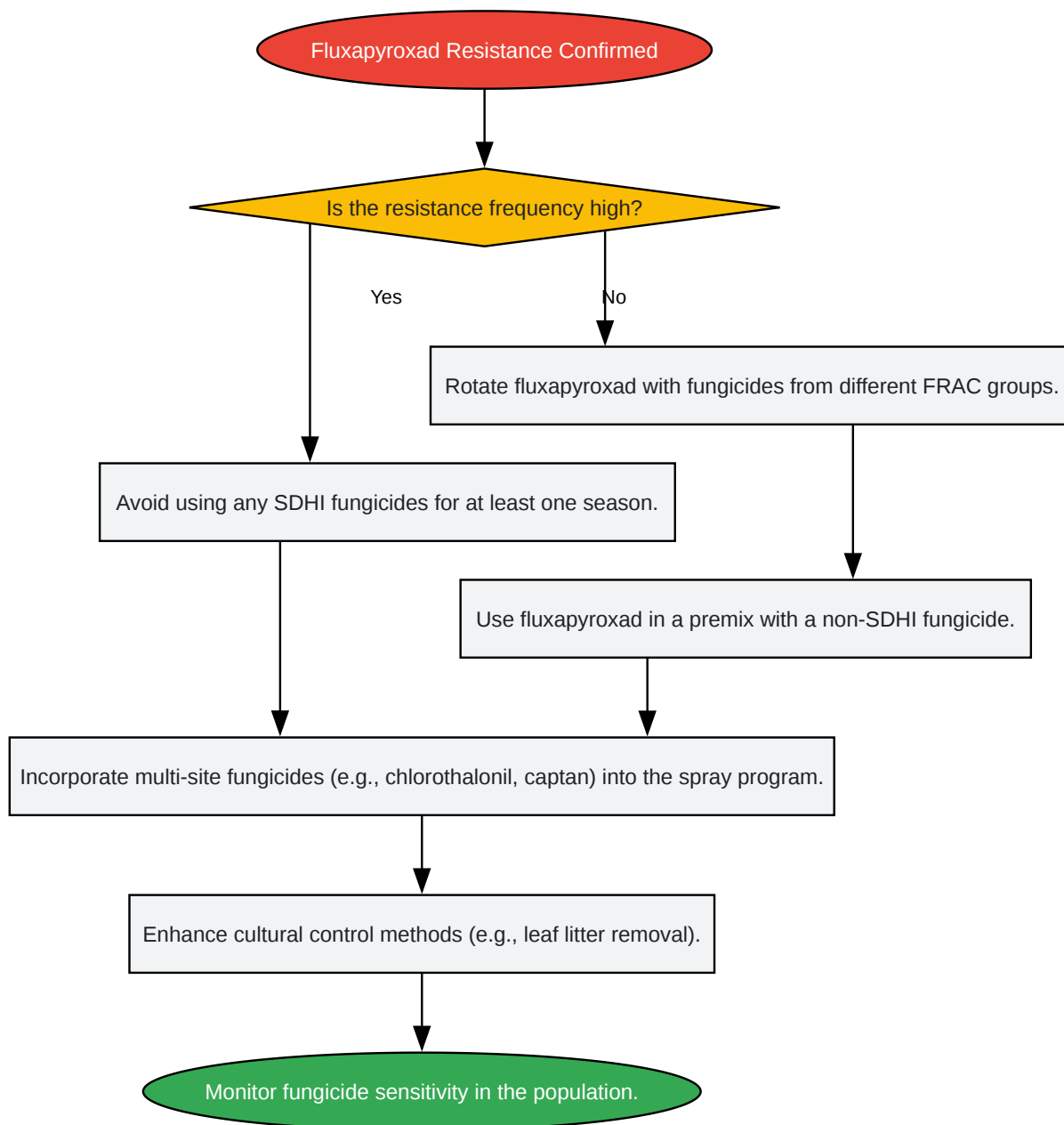
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Caption: Mode of action of **fluxapyroxad** and the mechanism of resistance.



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Caption: Experimental workflow for investigating **fluxapyroxad** resistance.



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Caption: Decision tree for managing **fluxapyroxad** resistance.

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## References

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